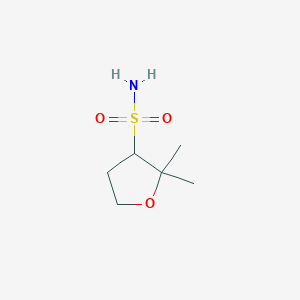
3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride: is an organosulfur compound with the molecular formula C7H13ClF2O2S . It is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-4,4-dimethylpentane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids are often used to facilitate these reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .
Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Wirkmechanismus
The mechanism by which 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl intermediate. This intermediate can react with various nucleophiles, leading to the formation of sulfonamide or sulfone products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoro-4-methylpentane-1-sulfonyl chloride: This compound has a similar structure but with a different substitution pattern on the carbon chain.
3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride: Another similar compound with variations in the position and number of methyl groups.
Uniqueness: 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H13ClF2O2S |
|---|---|
Molekulargewicht |
234.69 g/mol |
IUPAC-Name |
3,3-difluoro-4,4-dimethylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClF2O2S/c1-6(2,3)7(9,10)4-5-13(8,11)12/h4-5H2,1-3H3 |
InChI-Schlüssel |
MKOQQMKKRQHKED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CCS(=O)(=O)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


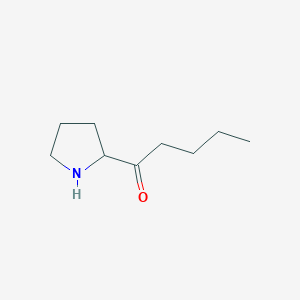
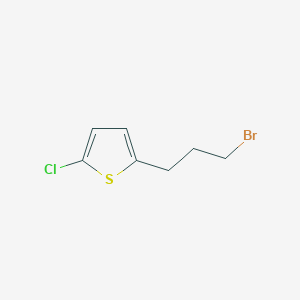
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
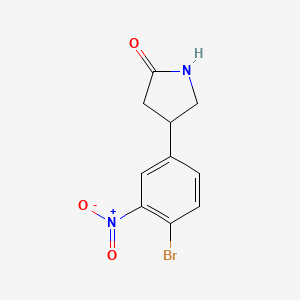

![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
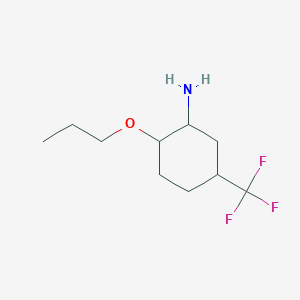

![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)



